Lipophilicity (XLogP3-AA) Advantage Over the 6‑Trifluoromethyl Analog for Balanced Permeability and Solubility
The 6‑ethoxy substitution in the target compound imparts a distinct lipophilicity profile compared to the 2‑trifluoromethyl analog. The target compound has a computed XLogP3-AA of 1.8 [1], placing it in an optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the SlogP of N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 1396571-23-5) is 1.4159 [2], a difference of +0.384 logP units. This 27% increase in lipophilicity for the target compound relative to the trifluoromethyl analog is expected to enhance membrane permeability while maintaining aqueous solubility above the critical threshold, thus reducing the risk of poor absorption encountered with excessively lipophilic or hydrophilic sulfonamide analogs.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 1396571-23-5): SlogP = 1.4159 |
| Quantified Difference | ΔlogP = +0.384 (target is 27% more lipophilic) |
| Conditions | Computed XLogP3-AA (PubChem) vs. computed SlogP (MMsINC Database) |
Why This Matters
A precise logP in the 1.5–2.0 range is critical for achieving both adequate aqueous solubility and passive membrane permeability, making this compound preferable to analogs with logP <1.0 (risk of poor permeability) or >3.0 (risk of poor solubility and metabolic liability).
- [1] PubChem CID 71795786: N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide; XLogP3-AA = 1.8. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] MMsINC Database: N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide; SlogP = 1.4159. Università di Padova. Accessed 2026-04-29. View Source
